molecular formula C6H6N2O B12942456 2H-Imidazo[5,1-B][1,3]oxazine CAS No. 55450-95-8

2H-Imidazo[5,1-B][1,3]oxazine

Katalognummer: B12942456
CAS-Nummer: 55450-95-8
Molekulargewicht: 122.12 g/mol
InChI-Schlüssel: SAPGQBDYPMMHDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-Imidazo[5,1-B][1,3]oxazine is a heterocyclic compound that features both imidazole and oxazine rings fused together. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Imidazo[5,1-B][1,3]oxazine typically involves multicomponent reactions and cyclization processes. One common method includes the reaction of α-aminoalkylnaphthols or phenols with tertiary amines under visible light irradiation in the presence of dimethyl sulfoxide (DMSO) as a solvent. This reaction proceeds via α-C–H activation and forms a new C–O bond, resulting in the cyclization to produce 1,3-oxazines .

Industrial Production Methods

the principles of green chemistry, such as catalyst-free reactions and the use of naturally abundant resources, are often emphasized to achieve sustainable and efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

2H-Imidazo[5,1-B][1,3]oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxazine ring, leading to the formation of hydrogenated analogs.

    Substitution: Substitution reactions can introduce various functional groups into the imidazole or oxazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like aerial oxygen, reducing agents, and various catalysts. Reaction conditions often involve room temperature and the use of solvents like DMSO .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxazine derivatives, while substitution reactions can yield a variety of functionalized imidazo-oxazine compounds .

Wirkmechanismus

The mechanism of action of 2H-Imidazo[5,1-B][1,3]oxazine involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific derivatives and their applications .

Eigenschaften

CAS-Nummer

55450-95-8

Molekularformel

C6H6N2O

Molekulargewicht

122.12 g/mol

IUPAC-Name

2H-imidazo[5,1-b][1,3]oxazine

InChI

InChI=1S/C6H6N2O/c1-2-8-5-7-4-6(8)9-3-1/h1-2,4-5H,3H2

InChI-Schlüssel

SAPGQBDYPMMHDA-UHFFFAOYSA-N

Kanonische SMILES

C1C=CN2C=NC=C2O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.